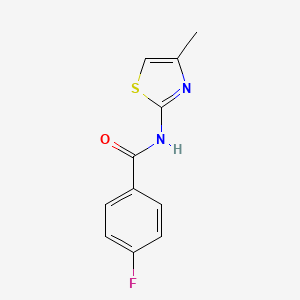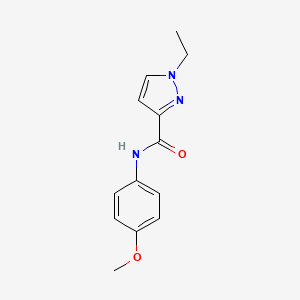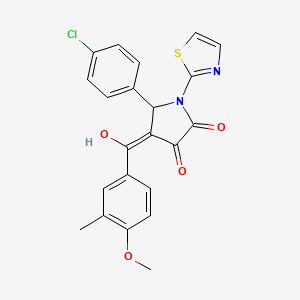![molecular formula C23H17NO2 B5366039 1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate](/img/structure/B5366039.png)
1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate is a chemical compound that has gained significant attention in scientific research. This compound is a fluorescent probe that is widely used in bioimaging and cell biology studies. Its unique properties have made it an essential tool for studying various biological processes.
作用機序
The mechanism of action of 1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate is based on its fluorescent properties. The compound binds to specific biomolecules and emits fluorescence upon excitation with light of a specific wavelength. This fluorescence can be detected and measured, allowing researchers to study the behavior of the biomolecules in real-time.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on the cells and tissues it is used to study. The compound is non-toxic and does not interfere with the normal functioning of the cells. However, it is essential to note that the concentration of the compound used in experiments must be carefully controlled to avoid any potential interference with the biological processes being studied.
実験室実験の利点と制限
The use of 1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate in lab experiments has several advantages. The compound is highly sensitive and can detect even small changes in the behavior of biomolecules. It is also relatively easy to use and does not require complex equipment or procedures. However, the compound has some limitations, such as its limited stability in aqueous solutions and its sensitivity to pH changes. These limitations must be considered when designing experiments using the compound.
将来の方向性
1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate has several potential future directions in scientific research. One potential direction is the development of new fluorescent probes based on the structure of the compound. These new probes could have improved properties such as increased sensitivity and stability, making them even more useful in scientific research. Another potential direction is the use of the compound in clinical applications, such as in the diagnosis and treatment of diseases. The unique properties of the compound make it a promising tool in the field of medicine.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research. Its fluorescent properties make it an essential tool for studying various biological processes, and its relative ease of use has made it a popular choice among researchers. The compound has several advantages and limitations, and its potential future directions make it an exciting area of research.
合成法
The synthesis of 1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate involves the reaction of 2-naphthylboronic acid with 2-chloroquinoline in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride to yield the final product. The synthesis method is relatively simple and has been optimized to produce high yields of the compound.
科学的研究の応用
1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate is widely used in scientific research as a fluorescent probe. It has been used to study various biological processes such as protein-protein interactions, enzyme activity, and intracellular signaling pathways. The compound is also used in bioimaging studies to visualize cellular structures and processes.
特性
IUPAC Name |
[1-[(E)-2-quinolin-2-ylethenyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c1-16(25)26-23-15-11-17-6-2-4-8-20(17)21(23)14-13-19-12-10-18-7-3-5-9-22(18)24-19/h2-15H,1H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTNDDQJSUOFEL-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)/C=C/C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]propanenitrile](/img/structure/B5365957.png)

![N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide](/img/structure/B5365974.png)
![2-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidin-4(3H)-one](/img/structure/B5365986.png)
![2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5365993.png)
![2-(4-{2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B5365996.png)
![(1,3-benzodioxol-5-ylmethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5365999.png)
![2-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5366000.png)
![1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366012.png)
![4-[4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5366023.png)
![3-amino-2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5366045.png)

![ethyl 5-(2,5-dimethoxyphenyl)-2-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366054.png)